molecular formula C21H22O11 B2986103 Aromadendrin 4'-glucoside CAS No. 87314-52-1

Aromadendrin 4'-glucoside

Cat. No.: B2986103
CAS No.: 87314-52-1
M. Wt: 450.396
InChI Key: ZOZXCTSYNLVRKO-JUIPTLLLSA-N
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Description

Aromadendrin 4’-glucoside is a flavonoid glycoside derived from aromadendrin, a naturally occurring flavanonol. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Aromadendrin 4’-glucoside is found in various plants and has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aromadendrin 4’-glucoside typically involves the glycosylation of aromadendrin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to the hydroxyl group at the 4’ position of aromadendrin. Chemical glycosylation, on the other hand, may involve the use of glycosyl donors such as trichloroacetimidates or thioglycosides under acidic or basic conditions.

Industrial Production Methods: Industrial production of aromadendrin 4’-glucoside may involve biotechnological approaches, including the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods offer the advantage of scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Aromadendrin 4’-glucoside undergoes various chemical reactions, including:

    Oxidation: Aromadendrin 4’-glucoside can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions may involve the replacement of the glucose moiety with other functional groups, leading to the formation of different glycosides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as acids or bases, depending on the nature of the substituent.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of aromadendrin 4’-glucoside, each with distinct chemical and biological properties.

Scientific Research Applications

Mechanism of Action

Aromadendrin 4’-glucoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Aromadendrin 4’-glucoside can be compared with other flavonoid glycosides, such as:

    Quercetin 3-glucoside: Known for its strong antioxidant and anti-inflammatory properties.

    Kaempferol 3-glucoside: Exhibits anticancer and cardioprotective effects.

    Myricetin 3-glucoside: Demonstrates neuroprotective and anti-diabetic activities.

Uniqueness: Aromadendrin 4’-glucoside is unique in its dual role as an amyloid promoter and cytoprotective agent, making it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17-25,27-29H,7H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZXCTSYNLVRKO-JUIPTLLLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Aromadendrin 4'-glucoside
Reactant of Route 2
Aromadendrin 4'-glucoside
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Aromadendrin 4'-glucoside
Reactant of Route 4
Aromadendrin 4'-glucoside
Reactant of Route 5
Aromadendrin 4'-glucoside
Reactant of Route 6
Aromadendrin 4'-glucoside

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